N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide
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Overview
Description
The compound “N-([2,3’-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide” is a complex organic molecule that contains a bipyridine and xanthene moiety. Bipyridines are aromatic compounds containing two pyridine rings . Xanthenes are tricyclic compounds that are well-known in dye chemistry .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bipyridine and xanthene moieties. For example, bipyridines are known to participate in various types of reactions, including coordination to transition metals .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be influenced by factors such as its size, shape, charge distribution, and the presence of functional groups . These properties can be analyzed using various techniques, including spectroscopy, chromatography, and thermal analysis.Scientific Research Applications
Medicinal Chemistry Applications
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to the query compound, have been identified as potent and selective Met kinase inhibitors. These compounds demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Another study identified a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines, further underscoring the potential of these compounds in oncology applications (Lombardo et al., 2004).
Materials Science Applications
In materials science, the novel carboxamide-pyridine N-oxide synthon has been shown to assemble isonicotinamide N-oxide in a triple helix architecture. This heterosynthon was exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, indicating its utility in crystal engineering and pharmaceutical cocrystal formation (Reddy et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c29-25(28-15-17-11-13-27-21(14-17)18-6-5-12-26-16-18)24-19-7-1-3-9-22(19)30-23-10-4-2-8-20(23)24/h1-14,16,24H,15H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWCNUBSTUYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC(=NC=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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